1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo-
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Description
The compound “1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo-” is a type of pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The pyrrole ring is present in many important natural products, such as heme1. However, specific information about this compound is not readily available2.
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of significant interest due to their presence in many biologically active compounds3. For instance, the synthesis of 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide was achieved through the cyclization of a glycine-derived enamino amide3. However, the specific synthesis process for “1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo-” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. The structure of pyrrole derivatives can vary greatly depending on the substituents attached to the pyrrole ring4. However, the specific molecular structure of “1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo-” is not provided in the available resources.Chemical Reactions Analysis
Pyrrole derivatives are known to undergo a variety of chemical reactions, often involving the nitrogen atom or the carbon atoms of the pyrrole ring1. However, the specific chemical reactions involving “1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo-” are not detailed in the available resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its molecular weight, density, boiling point, and melting point, can provide valuable information about its behavior and potential uses6. However, the specific physical and chemical properties of “1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo-” are not provided in the available resources.Safety And Hazards
Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. However, the specific safety and hazard information for “1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo-” is not provided in the available resources7.
Future Directions
Pyrrole derivatives are a focus of ongoing research due to their presence in many biologically active compounds5. Future research may focus on synthesizing new pyrrole derivatives, studying their properties, and exploring their potential applications. However, specific future directions for “1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo-” are not mentioned in the available resources.
properties
IUPAC Name |
4-amino-1-ethyl-5,5-dimethyl-2-oxopyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-4-11-7(12)5(8(13)14)6(10)9(11,2)3/h4,10H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTQPTPBNCCJCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C1(C)C)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-3-carboxylicacid,4-amino-1-ethyl-2,5-dihydro-5,5-dimethyl-2-oxo- |
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